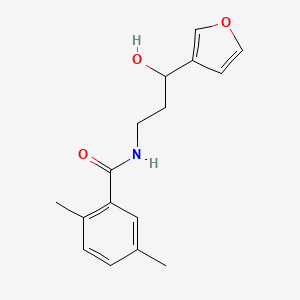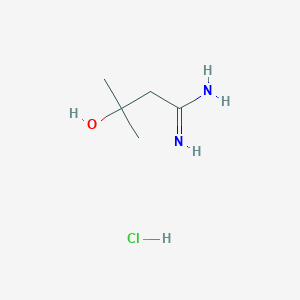
3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts used, and the yield of the product .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with various reagents, the conditions under which it reacts, and the products of its reactions .科学的研究の応用
Coordination Chemistry and Magnetic Properties
Research into asymmetric 1,3,4-oxadiazole-containing ligands, similar in structure to the compound , has led to the development of new coordination polymers with unique structural assemblies influenced by counter-anions. These polymers exhibit significant potential in magnetic properties due to their structural versatility, including one-dimensional, two-dimensional, and three-dimensional frameworks. The magnetic properties and photoluminescence of these polymers have been studied, highlighting their potential applications in materials science (Wu et al., 2017).
Anticancer Activity
A study focused on Co(II) coordination polymers constructed using similar unsymmetrical ligands has evaluated their anti-ovarian cancer activity. The research investigated the polymers' ability to induce ROS genes expression in ovarian cancer cells, presenting a promising avenue for cancer treatment (Yang et al., 2021).
Antimicrobial Agents
Substituted quinazolines, incorporating elements of the compound's structure, have shown broad-spectrum antimicrobial activity against various microorganisms. A QSAR study on these compounds provided insights into the pharmacophoric features responsible for antibacterial activity, indicating their potential as antimicrobial agents (Buha et al., 2012).
Material Science and Photoluminescence
The synthesis of 1-(pyridin-2-yl)-3-(quinolin-2-yl)imidazo[1,5-a]quinoline has been reported, with a focus on its molecular properties, thin film deposition, and characterization for potential use in light-emitting devices. This work demonstrates the molecule's promising quantum yield and stability against oxidation, suggesting its application in the development of new materials for electronic and optoelectronic devices (Albrecht et al., 2018).
Electroluminescence and Contact Formation
Further research into the electroluminescence and contact formation of 1-(pyridin-2-yl)-3-(quinolin-2-yl)imidazo[1,5-a]quinoline thin films has explored their potential in organic light-emitting devices. This study examined the interactions of the molecule with various contact materials, leading to the development of electroluminescent layer structures with tailored emission properties (Albrecht et al., 2019).
作用機序
特性
IUPAC Name |
3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O2/c21-14-11-5-1-2-6-13(11)18-9-12(14)16-19-15(20-22-16)10-4-3-7-17-8-10/h1-9H,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINKXPUSJCFRQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



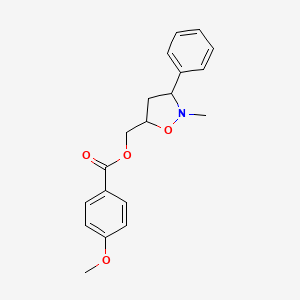
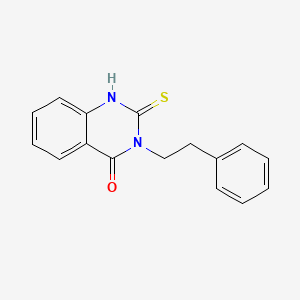
![(6-chloro-4-(3,4-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2925540.png)
![2-Benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B2925543.png)

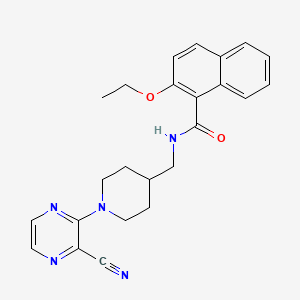
![1-Benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2925549.png)
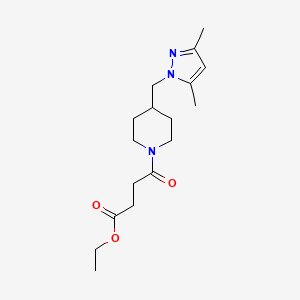
![2-(1-(methylsulfonyl)piperidine-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2925551.png)

